molecular formula C18H21N3O4 B2824334 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1775477-16-1

3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2824334
CAS No.: 1775477-16-1
M. Wt: 343.383
InChI Key: QNIBPAAACITUTK-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound that combines elements of quinoline and diazaspiro decane structures

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivative involves the reduction of quinoline derivatives.

  • Step 2: Formation of 2-oxoethyl intermediate typically utilizes acetylation reactions.

  • Step 3: Cyclization to create the spiro compound often employs a multi-step process involving protecting groups and specific catalysts.

Industrial Production Methods:

Industrial synthesis may involve more streamlined processes, leveraging continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The key reactions may include:

  • Efficient catalytic hydrogenation techniques.

  • Use of specific organic solvents and reagents to control the reaction environment.

  • High-purity starting materials to ensure reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various quinoline-N-oxide derivatives.

  • Reduction: Reduction reactions typically yield dihydroquinoline derivatives.

  • Substitution: The spiro structure allows for selective substitution reactions, especially at the oxoethyl and diazaspiro positions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) and conditions like mild heating.

  • Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen atmosphere.

  • Substitution: Use of strong bases such as NaH (Sodium hydride) and aprotic solvents like DMSO (Dimethyl sulfoxide).

Major Products Formed:

The reactions yield a variety of derivatives, including:

  • Quinoline-N-oxides from oxidation.

  • Dihydroquinoline derivatives from reduction.

  • Spirocyclic compounds with modified functional groups from substitution.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.

  • Acts as a ligand in coordination chemistry to form metal complexes.

Biology and Medicine:

  • Potential precursor for pharmacologically active compounds targeting specific receptors or enzymes.

  • May exhibit antimicrobial, antiviral, or anticancer properties due to its structural features.

Industry:

  • Employed in the development of new materials with unique properties.

  • Utilized in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action is highly dependent on its specific application:

  • Molecular Targets: The quinoline core can interact with biological molecules such as DNA, proteins, or cellular membranes.

  • Pathways Involved: Potential pathways include inhibition of enzymes involved in DNA replication or protein synthesis, or disruption of cell membrane integrity leading to cell death.

Comparison with Similar Compounds

  • Quinoline Derivatives: Share the quinoline core but lack the spirocyclic structure.

  • Spirocyclic Compounds: Contain the spiro motif but not the quinoline group.

  • Diazaspiro Derivatives: Feature the diazaspiro framework without the quinoline moiety.

This compound's structural complexity and versatility make it a valuable subject of scientific research across multiple disciplines.

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-15(20-9-3-5-13-4-1-2-6-14(13)20)12-21-16(23)18(19-17(21)24)7-10-25-11-8-18/h1-2,4,6H,3,5,7-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIBPAAACITUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4(CCOCC4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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